2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a thioxoimidazolidinone ring, and a methoxyphenylacetamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Thioxoimidazolidinone Ring: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.
Coupling with Methoxyphenylacetamide: The final step involves coupling the intermediate with methoxyphenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles or electrophiles, depending on the specific reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
- 2-{3-[2-(4-bromophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}-N-(3-methoxyphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to its analogs with different substituents.
Properties
Molecular Formula |
C26H24FN3O3S |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H24FN3O3S/c1-33-22-9-5-6-20(16-22)28-24(31)17-23-25(32)30(21-7-3-2-4-8-21)26(34)29(23)15-14-18-10-12-19(27)13-11-18/h2-13,16,23H,14-15,17H2,1H3,(H,28,31) |
InChI Key |
GQFOWLQRFRRXFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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